
2-Chloroallylzinc chloride, 0.50 M in THF
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Chloroallylzinc chloride, 0.50 M in tetrahydrofuran, is an organozinc compound used in various chemical reactions. It is a solution of 2-Chloroallylzinc chloride in tetrahydrofuran, a solvent known for its ability to dissolve a wide range of organic compounds. This compound is particularly useful in organic synthesis due to its reactivity and stability in solution.
準備方法
Synthetic Routes and Reaction Conditions
2-Chloroallylzinc chloride can be synthesized through the reaction of 2-chloroallyl chloride with zinc in the presence of tetrahydrofuran. The reaction typically involves the following steps:
- Dissolving zinc powder in tetrahydrofuran.
- Adding 2-chloroallyl chloride to the solution.
- Stirring the mixture under an inert atmosphere to prevent oxidation.
- Allowing the reaction to proceed at room temperature or slightly elevated temperatures until the formation of 2-Chloroallylzinc chloride is complete.
Industrial Production Methods
In an industrial setting, the production of 2-Chloroallylzinc chloride involves similar steps but on a larger scale. The process is carefully controlled to ensure the purity and concentration of the final product. The use of high-purity reagents and solvents, along with precise temperature and atmosphere control, is essential to achieve consistent quality.
化学反応の分析
Types of Reactions
2-Chloroallylzinc chloride undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.
Addition Reactions: It can add to multiple bonds, such as alkenes and alkynes, forming new carbon-zinc bonds.
Coupling Reactions: It can be used in cross-coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include amines, alcohols, and thiols.
Catalysts: Palladium or nickel catalysts are often used in coupling reactions.
Solvents: Tetrahydrofuran is the preferred solvent due to its ability to stabilize the organozinc compound.
Major Products
The major products formed from reactions involving 2-Chloroallylzinc chloride depend on the specific reaction conditions and reagents used. For example:
- Substitution reactions can yield various substituted allyl compounds.
- Addition reactions can produce organozinc intermediates that can be further transformed into alcohols, ketones, or other functional groups.
- Coupling reactions typically result in the formation of new carbon-carbon bonds, leading to complex organic molecules.
科学的研究の応用
2-Chloroallylzinc chloride has a wide range of applications in scientific research, including:
Organic Synthesis: It is used as a reagent in the synthesis of complex organic molecules, including pharmaceuticals and natural products.
Material Science: It is employed in the preparation of advanced materials, such as polymers and nanomaterials.
Medicinal Chemistry: It is used in the development of new drugs and therapeutic agents.
Biological Research: It can be used to modify biomolecules and study their interactions and functions.
Industrial Applications: It is used in the production of fine chemicals, agrochemicals, and specialty chemicals.
作用機序
The mechanism by which 2-Chloroallylzinc chloride exerts its effects involves the formation of reactive intermediates that can participate in various chemical reactions. The zinc atom in the compound acts as a Lewis acid, facilitating the formation of new bonds by stabilizing negative charges on reaction intermediates. The molecular targets and pathways involved depend on the specific reaction and the nature of the reagents used.
類似化合物との比較
2-Chloroallylzinc chloride can be compared with other organozinc compounds, such as:
Diethylzinc: Used in similar reactions but with different reactivity and selectivity.
Phenylzinc chloride: Another organozinc compound with distinct properties and applications.
Zinc chloride: A simpler zinc compound used in various chemical processes but lacking the organic functionality of 2-Chloroallylzinc chloride.
The uniqueness of 2-Chloroallylzinc chloride lies in its specific reactivity and the ability to form carbon-zinc bonds, making it a valuable reagent in organic synthesis.
特性
分子式 |
C3H4Cl2Zn |
|---|---|
分子量 |
176.3 g/mol |
IUPAC名 |
2-chloroprop-1-ene;chlorozinc(1+) |
InChI |
InChI=1S/C3H4Cl.ClH.Zn/c1-3(2)4;;/h1-2H2;1H;/q-1;;+2/p-1 |
InChIキー |
FDPXLVWSTQEZHO-UHFFFAOYSA-M |
正規SMILES |
[CH2-]C(=C)Cl.Cl[Zn+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![9-Azabicyclo[3.3.1]nonan-3-one HCl](/img/structure/B13729606.png)
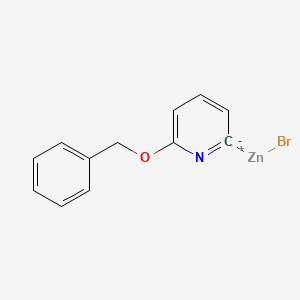


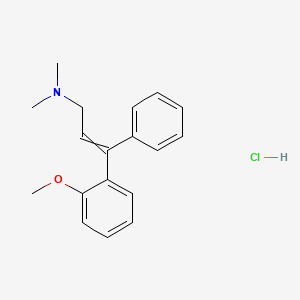
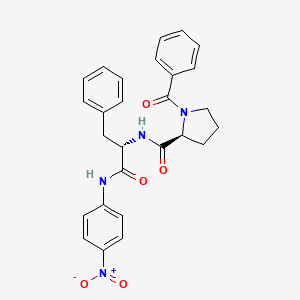
![3,4,6,9-tetrahydroxy-2-(hydroxymethyl)-8-[(E)-3-(4-hydroxyphenyl)prop-2-enoyl]-6-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4,4a,9b-tetrahydro-2H-pyrano[3,2-b][1]benzofuran-7-one](/img/structure/B13729633.png)
![[3-Bromo-4-(pentyloxy)phenyl]methanamine](/img/structure/B13729637.png)
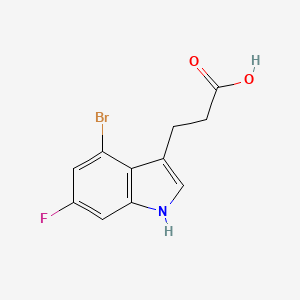


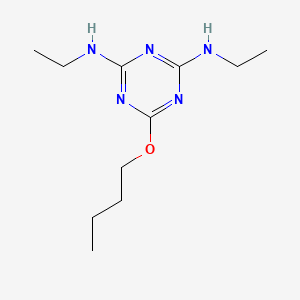
![5-Phenyl-N-[2-(3-pyridyl)ethyl]-1H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine](/img/structure/B13729670.png)
![3-[20-[4-(3-azidopropylamino)-4-oxobutyl]-7,7,19,19-tetramethyl-9,17-bis(sulfomethyl)-2-oxa-6,13-diaza-20-azoniapentacyclo[12.8.0.03,12.05,10.016,21]docosa-1(22),3(12),4,10,13,15,20-heptaen-6-yl]propane-1-sulfonic acid](/img/structure/B13729672.png)
